molecular formula C36H31ClN4O2S B12035319 (4Z)-4-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-5-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-5-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12035319
M. Wt: 619.2 g/mol
InChI Key: XKTMFRFKQNPJMC-SNCSUOKWSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of pyrazolone derivatives.
  • The structure consists of a pyrazolone ring with various substituents: a butoxyphenyl group, a phenyl group, and a chlorophenylsulfanyl group.
  • Pyrazolones are known for their diverse biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
  • Preparation Methods

      Synthetic Routes: One common synthetic route involves the condensation of 3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-amine with 4-chlorobenzaldehyde under appropriate conditions.

      Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized using standard organic chemistry techniques.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on reaction conditions, but modified pyrazolone derivatives and substituted phenyl compounds are common.

  • Scientific Research Applications

      Biology and Medicine: Investigating its pharmacological properties, such as anti-inflammatory or antitumor effects.

      Industry: It may find use in dye synthesis, materials science, or as a starting material for other compounds.

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with specific molecular targets. For instance:

        Enzymes: It could inhibit enzymes involved in inflammation pathways.

        Cell Signaling: It might modulate signaling pathways related to cell growth or apoptosis.

  • Comparison with Similar Compounds

      Uniqueness: Its combination of substituents (butoxyphenyl, phenyl, and chlorophenylsulfanyl) sets it apart.

      Similar Compounds: Other pyrazolone derivatives, such as 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone, share structural features.

    Remember that this compound’s properties and applications are still an active area of research, and further studies are needed to fully understand its potential

    Properties

    Molecular Formula

    C36H31ClN4O2S

    Molecular Weight

    619.2 g/mol

    IUPAC Name

    (4Z)-4-[[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-5-[(4-chlorophenyl)sulfanylmethyl]-2-phenylpyrazol-3-one

    InChI

    InChI=1S/C36H31ClN4O2S/c1-2-3-22-43-31-18-14-26(15-19-31)35-27(24-40(39-35)29-10-6-4-7-11-29)23-33-34(25-44-32-20-16-28(37)17-21-32)38-41(36(33)42)30-12-8-5-9-13-30/h4-21,23-24H,2-3,22,25H2,1H3/b33-23-

    InChI Key

    XKTMFRFKQNPJMC-SNCSUOKWSA-N

    Isomeric SMILES

    CCCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=NN(C3=O)C4=CC=CC=C4)CSC5=CC=C(C=C5)Cl)C6=CC=CC=C6

    Canonical SMILES

    CCCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=NN(C3=O)C4=CC=CC=C4)CSC5=CC=C(C=C5)Cl)C6=CC=CC=C6

    Origin of Product

    United States

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